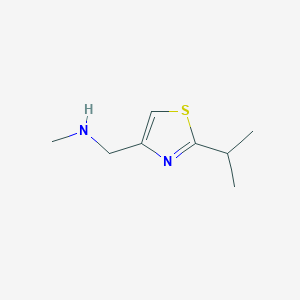
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNEP is a pyridine-based molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is not fully understood, but it is believed to interact with the α7 nicotinic acetylcholine receptor. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to enhance the activity of this receptor and improve cognitive function in animal models. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.
Effets Biochimiques Et Physiologiques
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and memory. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has a number of advantages for use in lab experiments, including its high affinity for the α7 nicotinic acetylcholine receptor and its potential applications in the treatment of cognitive disorders. However, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine also has limitations, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthesis methods for 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine and the exploration of its potential applications in other fields, such as drug discovery and development.
In conclusion, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in scientific research and its potential impact on the treatment of cognitive disorders.
Méthodes De Synthèse
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods, including the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a base, such as sodium hydride. Other methods include the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a catalyst, such as palladium on carbon. The synthesis of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have also shown that 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Propriétés
Numéro CAS |
85583-55-7 |
|---|---|
Nom du produit |
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine |
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-methyl-2-[2-(4-nitrophenoxy)ethyl]pyridine |
InChI |
InChI=1S/C14H14N2O3/c1-11-3-2-9-15-14(11)8-10-19-13-6-4-12(5-7-13)16(17)18/h2-7,9H,8,10H2,1H3 |
Clé InChI |
ZHSYUBMWCKHGKB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




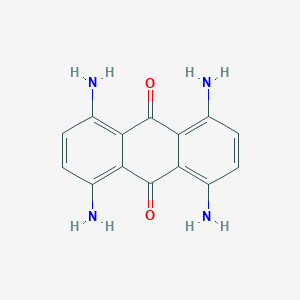
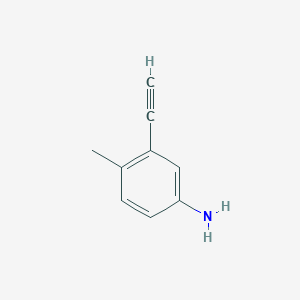


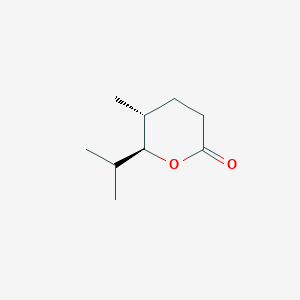
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
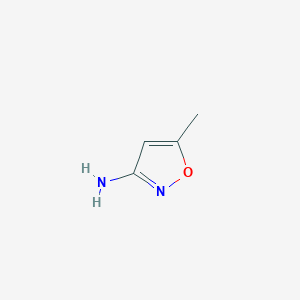
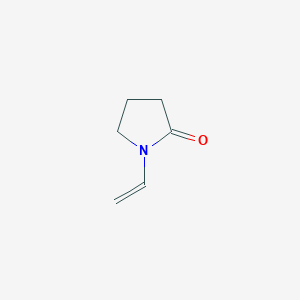
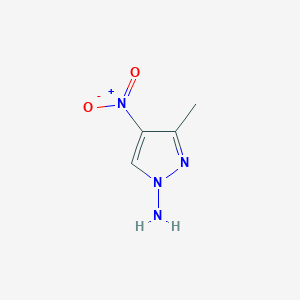
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
